

Physical properties of 2-Chlorothiophene: boiling point, density

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorothiophene

Cat. No.: B1346680

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **2-Chlorothiophene**: Boiling Point and Density

This technical guide provides a comprehensive overview of the boiling point and density of **2-Chlorothiophene**, tailored for researchers, scientists, and drug development professionals. The document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visualization of the relationship between the compound's structure and its physical properties.

Physical Properties of 2-Chlorothiophene

2-Chlorothiophene is a colorless to light brown liquid, an important heterocyclic compound utilized in various chemical syntheses, including the preparation of pharmaceuticals.^{[1][2][3]} Its physical properties, particularly its boiling point and density, are crucial for its handling, purification, and application in synthetic chemistry.

Quantitative Data

The boiling point and density of **2-Chlorothiophene** have been reported in various sources. A summary of these values is presented in the table below for easy comparison.

Physical Property	Value	Conditions
Boiling Point	127-129 °C	at 760 mmHg (lit.) [2] [4]
	128 °C	
	136-138 °C	
Density	1.286 g/mL	at 25 °C (lit.) [2] [5]
	1.280 g/mL	
	1.29 g/mL	at 20/20 °C [6]
	1.305 g/cm³	

It is important to note that slight variations in reported values can be attributed to differences in experimental conditions and the purity of the sample. For instance, the boiling point is dependent on the atmospheric pressure under which it is measured.

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid organic compound like **2-Chlorothiophene**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[\[7\]](#) Several methods can be employed for its determination, with the distillation and Thiele tube methods being common for organic liquids.[\[7\]](#)[\[8\]](#)

2.1.1. Simple Distillation Method

This method is suitable when a sufficient quantity of the liquid (at least 5 mL) is available.[\[7\]](#)

- Apparatus: Distilling flask, condenser, thermometer, heating mantle, and receiving flask.
- Procedure:

- Place a small volume of **2-Chlorothiophene** and a few boiling chips into the distilling flask.
- Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.
- Begin heating the flask gently.
- Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
- It is also recommended to record the barometric pressure.[\[7\]](#)

2.1.2. Thiele Tube Method

This micro method is ideal when only a small amount of the substance is available.[\[8\]](#)[\[9\]](#)

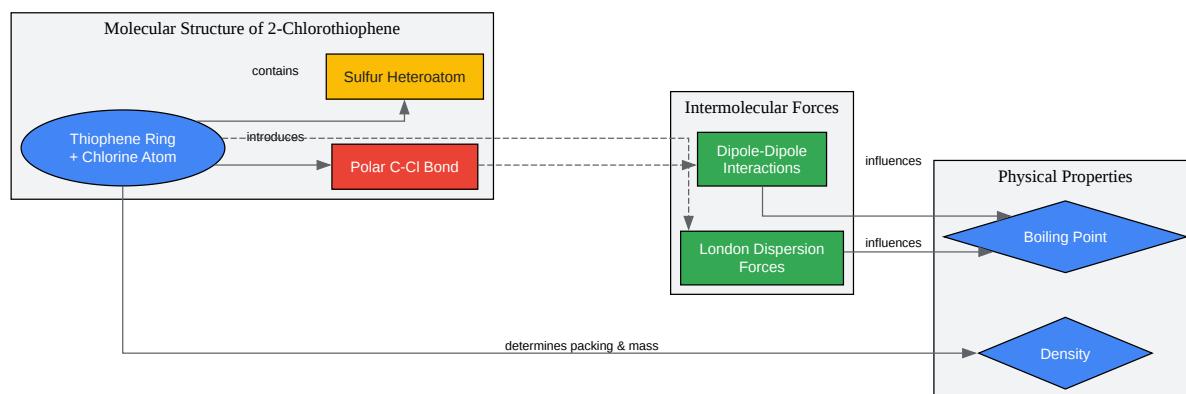
- Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), and heating oil (mineral oil or silicone oil).
- Procedure:
 - Attach the small test tube containing a small amount of **2-Chlorothiophene** to the thermometer with a rubber band.
 - Place a capillary tube, with its sealed end up, into the test tube.
 - Immerse the assembly in the Thiele tube filled with heating oil, ensuring the sample is level with the upper arm of the Thiele tube.
 - Heat the side arm of the Thiele tube gently.
 - As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
 - Discontinue heating and observe the sample as it cools.

- The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[8]

Determination of Density

Density is the mass per unit volume of a substance.[10] For a liquid like **2-Chlorothiophene**, it can be determined using a pycnometer or simply a graduated cylinder and a balance.

2.2.1. Using a Graduated Cylinder and Balance


This is a straightforward method for determining density.[10][11]

- Apparatus: Graduated cylinder, electronic balance.
- Procedure:
 - Measure the mass of a clean, dry graduated cylinder.
 - Add a known volume of **2-Chlorothiophene** to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.
 - Measure the total mass of the graduated cylinder and the liquid.
 - Calculate the mass of the liquid by subtracting the mass of the empty cylinder.
 - Calculate the density using the formula: Density = Mass / Volume.
 - For improved accuracy, it is advisable to perform multiple measurements and average the results.[11]

Structure-Property Relationship

The physical properties of **2-Chlorothiophene** are directly influenced by its molecular structure. The presence of the polar carbon-chlorine bond and the sulfur heteroatom in the aromatic thiophene ring leads to dipole-dipole interactions and London dispersion forces, which are stronger than the forces in its non-halogenated counterpart, thiophene. These intermolecular forces dictate the energy required to overcome for the substance to boil, thus

influencing its boiling point. Similarly, the mass and the way the molecules pack in the liquid state determine its density.

[Click to download full resolution via product page](#)

Caption: Relationship between **2-Chlorothiophene**'s structure and its physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chlorothiophene | 96-43-5 [chemicalbook.com]
- 2. 2-Chlorothiophene CAS#: 96-43-5 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-chlorothiophene [stenutz.eu]
- 6. 2-Chlorothiophene | 96-43-5 | TCI AMERICA [tcichemicals.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- To cite this document: BenchChem. [Physical properties of 2-Chlorothiophene: boiling point, density]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346680#physical-properties-of-2-chlorothiophene-boiling-point-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com